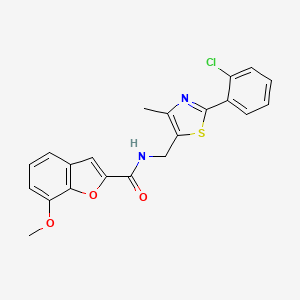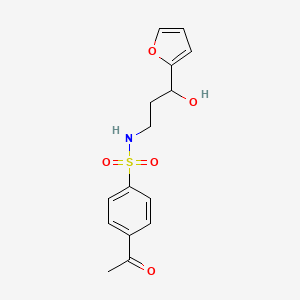
4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide
Overview
Description
The compound “4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a benzene ring, indicating aromatic properties. It also has a furan ring, which is a heterocyclic compound with aromatic properties. The presence of the sulfonamide group could make the compound polar and potentially bioactive .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .Physical And Chemical Properties Analysis
The compound likely has a high melting point due to the presence of the sulfonamide group, which can form strong intermolecular hydrogen bonds. The presence of aromatic rings could contribute to its stability .Mechanism of Action
The mechanism of action of 4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is not fully understood. However, it has been proposed that FCPB exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, FCPB has been reported to reduce inflammation and oxidative stress. It has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In addition, FCPB has been shown to improve the mechanical properties and thermal stability of polymers.
Advantages and Limitations for Lab Experiments
One advantage of using 4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide in lab experiments is its high purity. This ensures that the results obtained are reliable and reproducible. However, one limitation of using FCPB is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide. One direction is the further exploration of its anti-inflammatory and anti-cancer properties. This may involve the study of its mechanism of action and the development of more potent derivatives.
Another direction is the study of FCPB as a building block for the synthesis of novel polymers with improved properties. This may involve the exploration of different synthetic routes and the study of the resulting polymers' properties.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FCPB may lead to the development of new drugs and materials with improved properties.
Scientific Research Applications
4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. In the field of medicine, FCPB has been shown to have anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of various cancer cell lines and induce apoptosis. In addition, FCPB has been shown to reduce inflammation in animal models of inflammatory diseases.
In the field of materials science, FCPB has been used as a building block for the synthesis of various polymers. It has been reported to improve the mechanical properties and thermal stability of the resulting polymers.
Safety and Hazards
properties
IUPAC Name |
4-acetyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(17)12-4-6-13(7-5-12)22(19,20)16-9-8-14(18)15-3-2-10-21-15/h2-7,10,14,16,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTSFHVCJUBADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



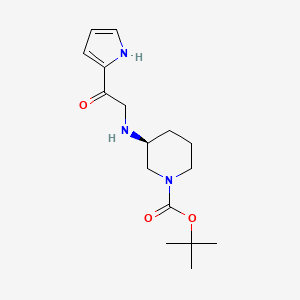

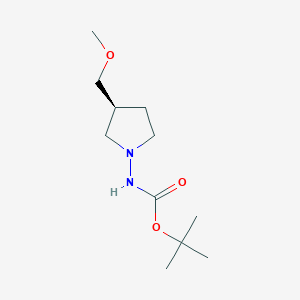
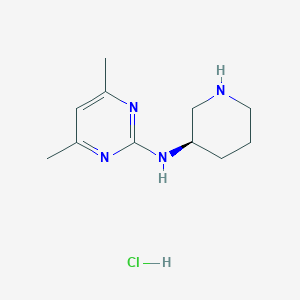
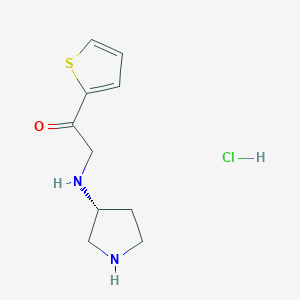

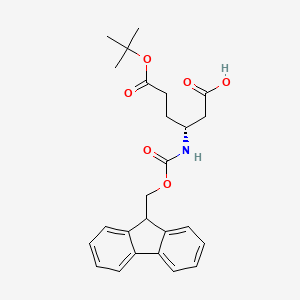
![5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one](/img/structure/B3239647.png)

![1-(3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B3239668.png)

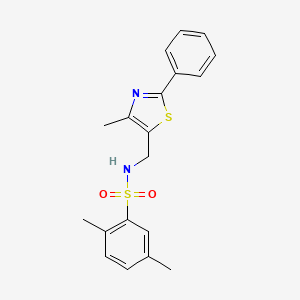
![8-(tert-butyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3239678.png)
